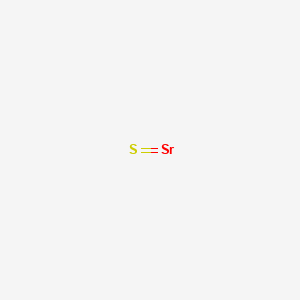

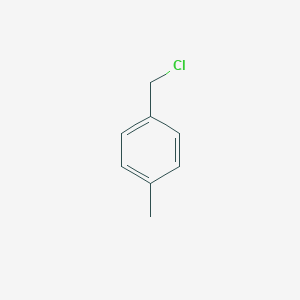

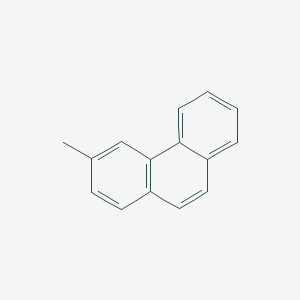

![molecular formula C16H12N4S3 B047571 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-50-0](/img/structure/B47571.png)

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C17H14N4S3 . It has an average mass of 370.515 Da and a monoisotopic mass of 370.038055 Da .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol”, has been a subject of interest due to their wide range of pharmacological activities . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . The synthesis of these compounds often involves replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .Molecular Structure Analysis

The molecular structure of “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” includes a triazole ring, which is a five-membered ring with three nitrogen atoms . This structure allows for a broad range of substituents, leading to the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .科学的研究の応用

The compound “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound with the molecular formula C17H14N4S3 . It’s an important molecule in heterocyclic chemistry due to its large number of potential biological activities .

One of the potential applications of this compound is in the field of medicinal chemistry. The 1,2,4-triazole moiety is used as a core molecule for the design and synthesis of many medicinal compounds . These compounds possess a broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

The methods of application or experimental procedures involve the synthesis of 1,2,4-triazole derivatives. The reaction mixture of 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol and different substituted aldehydes in ethanol followed by the addition of a few drops of sulfuric acid is refluxed for an appropriate time .

The results or outcomes obtained from the biological screening reveal that the synthesized compounds exhibited potent antimicrobial activity as comparable to standards ciprofloxacin, amoxicillin, and fluconazole . The antioxidant evaluation showed that some compounds showed significant antioxidant activity and comparable to ascorbic acid . Some compounds were the most potent urease inhibitors amongst the synthesized compounds and compared to standard thiourea . The most potent anticancer activity was shown by some compounds against HCT116 cell lines as compared to standard 5-FU .

将来の方向性

The future directions for “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” and other 1,2,4-triazole derivatives are promising. They are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The emergence of new viral infections and the lack of effective chemotherapeutic agents for their treatment have significantly increased the number of studies on the antiviral properties of 1,2,4-triazole derivatives .

特性

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYCSCCQLNRYNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360847 |

Source

|

| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

116710-50-0 |

Source

|

| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

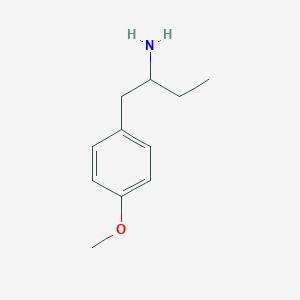

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

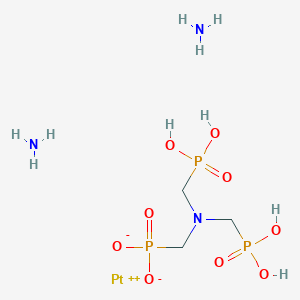

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

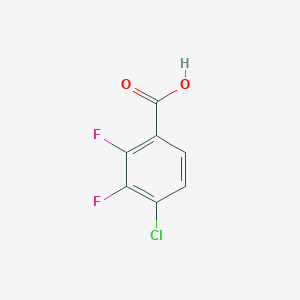

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)